Dodecyl b-D-thiomaltopyranoside

Übersicht

Beschreibung

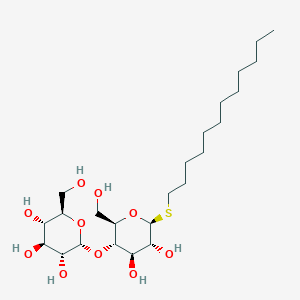

Dodecyl β-D-thiomaltopyranoside (CAS 148565-58-6) is a non-ionic detergent widely used in biochemistry for stabilizing membrane proteins during extraction and purification. Structurally, it consists of a dodecyl (C12) alkyl chain linked via a thioglycosidic bond to a maltopyranoside disaccharide (two glucose units connected by an α-1,4 linkage) . The substitution of oxygen with sulfur in the glycosidic bond enhances resistance to enzymatic hydrolysis and chemical degradation, making it advantageous for long-term protein stabilization . With a purity >98% and high water solubility, it is a preferred choice for maintaining native protein conformations in solution .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl b-D-thiomaltopyranoside typically involves the reaction of dodecyl alcohol with thiomaltose under acidic conditions. The process includes the protection of hydroxyl groups, activation of the thiol group, and subsequent coupling with the dodecyl chain. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for efficiency and cost-effectiveness. The process includes continuous flow reactors and advanced purification techniques such as chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Dodecyl b-D-thiomaltopyranoside undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone under specific conditions.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form.

Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides are employed for esterification or etherification reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Regeneration of the sulfide form.

Substitution: Formation of esters or ethers depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Membrane Protein Purification

DTM is primarily used for the solubilization and purification of membrane proteins. Its non-ionic nature allows it to interact gently with membrane proteins, preserving their native conformation and activity.

-

Case Study: Human GABA Type A Receptors

A study demonstrated that DTM, in conjunction with cholesteryl hemisuccinate (CHS), enabled the purification of active human GABA receptors from HEK293 cells. This method achieved over 90% solubilization of membrane pellets without compromising protein integrity, allowing for high-performance proteomic analyses without the need for detergent removal prior to mass spectrometry . - Table 1: Summary of Membrane Protein Purification Using DTM

| Protein Type | Solubilization Efficiency | Method Used |

|---|---|---|

| Human GABA Receptors | >90% | DTM/CHS Affinity Purification |

| Various Transport Proteins | >90% | Sonication with DTM |

| Rhodopsin-Transducin Complex | Active complexes formed | DTM-based solubilization |

Crystallization of Membrane Proteins

DTM has been shown to facilitate the crystallization of membrane proteins, an essential step for structural biology studies.

-

Case Study: Rhodopsin Complexes

Research involving rhodopsin-transducin complexes utilized DTM to maintain protein stability during crystallization. The presence of DTM allowed for the visualization of complex formations that are critical for understanding signal transduction in photoreception . - Table 2: Crystallization Outcomes with DTM

| Protein Complex | Crystallization Success Rate | Observations |

|---|---|---|

| Rhodopsin-Transducin | High | Stable dimer formations |

| Human P2X4 Receptor | Moderate | Improved diffraction quality |

Proteomics Applications

DTM's ability to maintain protein stability makes it an excellent candidate for proteomics, particularly in mass spectrometry and other analytical techniques.

-

Case Study: Streamlined Proteomics

A study highlighted how DTM enabled streamlined proteomics workflows by allowing direct coupling with mass spectrometry without requiring detergent removal or desalting steps. This approach led to improved peptide sequence coverage and reduced processing time . - Table 3: Proteomic Analysis Efficiency Using DTM

| Process Step | Efficiency Improvement | Notes |

|---|---|---|

| Sample Preparation | High | Direct analysis without desalting |

| Peptide Coverage | ~97% | Enhanced due to mild conditions |

Functional Studies of Membrane Proteins

DTM is also utilized in functional assays to study the activity of membrane proteins in a controlled environment.

- Case Study: Transport Proteins

Functional assays using DTM have been employed to study various transport proteins, demonstrating its effectiveness in maintaining protein functionality during solubilization and analysis. This includes assessing substrate binding and transport kinetics under physiological conditions .

Wirkmechanismus

Dodecyl b-D-thiomaltopyranoside exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers and membrane proteins, disrupting the lipid environment to solubilize and stabilize proteins. This interaction is crucial for maintaining the functionality of membrane-bound enzymes and facilitating their structural studies .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Comparison

Dodecyl β-D-thiomaltopyranoside belongs to a family of alkyl glycoside detergents. Key structural analogs include:

Key Observations :

- Linkage Type: Thioglycosides (e.g., Dodecyl β-D-thiomaltopyranoside) exhibit greater stability than oxygen-linked analogs (e.g., Dodecyl β-D-maltopyranoside) under acidic or enzymatic conditions .

- Alkyl Chain Length : Longer chains (C12 vs. C8/C9) lower the critical micelle concentration (CMC), enhancing micelle formation at lower concentrations .

- Headgroup Complexity: Maltopyranosides (disaccharides) provide stronger protein stabilization than glucopyranosides (monosaccharides) due to increased hydrophilic interactions .

Physicochemical Properties

Solubility and Micelle Formation

- Dodecyl β-D-thiomaltopyranoside is fully water-soluble, with a CMC estimated to be ~0.008 mM, lower than Dodecyl β-D-maltopyranoside (CMC ~0.01 mM) due to the hydrophobic thio linkage .

- Shorter-chain analogs like Nonyl β-D-thiomaltopyranoside (C9) and Octyl-β-D-thioglucopyranoside (C8) have higher CMC values (0.02 mM and 0.1 mM, respectively), reducing their efficiency in solubilizing membrane proteins .

Thermal and Chemical Stability

- The thioglycosidic bond in Dodecyl β-D-thiomaltopyranoside resists hydrolysis at high temperatures (up to 60°C) and in acidic environments (pH 3–9), outperforming oxygen-linked maltopyranosides .

- In contrast, Dodecyl β-D-glucopyranoside degrades rapidly under similar conditions, limiting its utility in long-term experiments .

Functional Performance in Membrane Protein Studies

Protein Stabilization Efficiency

- Dodecyl β-D-thiomaltopyranoside demonstrates superior stabilization of G-protein-coupled receptors (GPCRs) compared to Dodecyl β-D-maltopyranoside, as evidenced by prolonged retention of ligand-binding activity .

- Monosaccharide detergents like Dodecyl β-D-glucopyranoside are less effective at preserving large membrane protein complexes due to weaker hydrophilic interactions .

Denaturation Tendency

Biologische Aktivität

Dodecyl β-D-thiomaltopyranoside (DTM) is a surfactant that has gained attention in biochemical research due to its unique properties in solubilizing membrane proteins and its potential therapeutic applications. This article reviews the biological activity of DTM, focusing on its effects on protein stability, aggregation, and immunogenicity.

Dodecyl β-D-thiomaltopyranoside is a member of the maltopyranoside family, characterized by a dodecyl hydrophobic tail and a thiomaltopyranoside head. This structure allows it to interact effectively with lipid membranes, making it useful in various biochemical applications.

Protein Stabilization and Solubilization

DTM has been shown to stabilize integral membrane proteins (IMPs) during purification processes. It is particularly effective in maintaining the structural integrity of proteins that are sensitive to denaturation. A comparative study indicated that DTM, alongside other detergents like n-Dodecyl-β-D-maltoside (DDM), displayed significant stabilizing effects on various IMPs (Table 1) .

| Protein | Tm (°C) | Tagg (°C) | T onset_U (°C) | T onset_Sc (°C) |

|---|---|---|---|---|

| DtpA | 50.1 ± 0.2 | 52.9 ± 0.9 | 40.9 ± 0.2 | 46.0 ± 1.4 |

| LacY | 46.2 ± 0.1 | 49.6 ± 0.1 | 37.0 ± 0.3 | 41.0 ± 0.1 |

| Kv1 | 59.3 ± 0.2 | 53.5 ± 0.2 | 47.6 ± 0.5 | 37.7 ± 0.3 |

Table 1: Thermal stability parameters of selected IMPs in the presence of DTM and other detergents.

Reduction of Protein Aggregation

DTM has demonstrated the ability to reduce the aggregation of proteins such as interferon-β, which is critical for therapeutic applications in treating diseases like multiple sclerosis . In vitro studies showed that DTM significantly inhibited the aggregation process, thus potentially lowering immunogenic responses associated with aggregated proteins.

Immunogenicity Studies

In vivo studies have indicated that DTM can reduce the immunogenicity of therapeutic proteins by preventing their aggregation during storage and administration . This property is particularly beneficial in enhancing the efficacy of protein-based drugs by minimizing the development of neutralizing antibodies.

Case Study: Interferon-β Stability

A study investigated the effects of DTM on interferon-β, a protein used in multiple sclerosis treatment. The results showed that DTM not only prevented aggregation but also maintained the protein's bioactivity over time when compared to formulations without DTM . Mice treated with interferon-β combined with DTM exhibited lower levels of anti-interferon antibodies, suggesting enhanced therapeutic potential.

Case Study: Membrane Protein Purification

In a high-throughput screening assay for detergent efficacy, DTM was evaluated alongside other surfactants for its ability to solubilize membrane proteins . The results indicated that DTM effectively solubilized various transporters while preserving their functional integrity, making it a valuable tool in structural biology.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when using Dodecyl β-D-thiomaltopyranoside for membrane protein stabilization?

Dodecyl β-D-thiomaltopyranoside (DβTM) is a non-ionic detergent with high water solubility (>98% purity) and is widely used to solubilize and stabilize membrane proteins during purification and crystallization . Key considerations include:

- Detergent-to-Protein Ratio : Optimize by titrating detergent concentrations (e.g., 0.1–2% w/v) while monitoring protein stability via size-exclusion chromatography (SEC) or circular dichroism (CD) spectroscopy.

- Critical Micelle Concentration (CMC) : Ensure detergent concentrations remain above the CMC to maintain micelle integrity, preventing protein aggregation.

- Compatibility with Downstream Assays : Avoid interference with spectroscopic or functional assays by testing detergent removal via dialysis or adsorption resins.

Q. How does the structural configuration of DβTM influence its efficacy compared to other maltoside-based detergents?

DβTM’s thioglycosidic bond (replacing oxygen with sulfur) enhances resistance to enzymatic hydrolysis, making it suitable for long-term protein stabilization . Comparative studies with Dodecyl β-D-maltopyranoside (DM) show:

- Enhanced Stability : DβTM maintains membrane protein activity over extended periods (e.g., 72 hours) under physiological conditions.

- Lower Aggregation Propensity : Structural rigidity reduces micelle heterogeneity, improving reproducibility in cryo-EM studies.

Advanced Research Questions

Q. What methodologies are recommended for determining the optimal DβTM concentration in complex lipid bilayers?

Advanced applications (e.g., reconstituting ion channels into liposomes) require balancing detergent-lipid interactions:

- Lipid Titration Assays : Mix DβTM with lipids (e.g., POPC:POPG 3:1) and monitor bilayer integrity via fluorescence resonance energy transfer (FRET) or neutron scattering.

- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify detergent-lipid binding affinities and identify saturation points .

Q. How can researchers resolve contradictions in reported CMC values for DβTM across different studies?

Discrepancies in CMC values (e.g., 0.008–0.015 mM) often arise from methodological variability:

- Standardized Measurements : Employ surface tension assays (Wilhelmy plate method) or pyrene fluorescence under controlled pH and temperature (25°C, pH 7.4) .

- Ionic Strength Adjustments : Account for buffer composition (e.g., NaCl >150 mM lowers CMC by 20–30%) .

Q. What advanced techniques validate the purity and structural integrity of DβTM batches in high-resolution structural studies?

Batch-to-batch variability can impact cryo-EM or X-ray crystallography outcomes:

- Mass Spectrometry (MS) : Confirm molecular weight (theoretical: ~524.6 g/mol) and detect contaminants (e.g., oxidation byproducts) .

- Nuclear Magnetic Resonance (NMR) : Analyze glycosidic linkage integrity (e.g., β-anomeric configuration via -NMR chemical shifts at δ 4.8–5.2 ppm) .

Q. Methodological Resources

-

Data Table : Comparative Properties of Maltoside Detergents

Property DβTM DM CMC (mM) 0.008–0.015 0.1–0.2 Hydrolysis Resistance High (S-bond) Moderate Purity Threshold >98% >95% -

Statistical Analysis : Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) when comparing multiple detergent conditions to avoid Type I errors .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O10S/c1-2-3-4-5-6-7-8-9-10-11-12-35-24-21(31)19(29)22(16(14-26)33-24)34-23-20(30)18(28)17(27)15(13-25)32-23/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZZYJQRGFMDCX-ALYNCGSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301197267 | |

| Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148565-58-6 | |

| Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148565-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.